molecular formula C32H41NO17S B1273397 [3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate CAS No. 60515-61-9

[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate

Cat. No. B1273397
CAS RN: 60515-61-9
M. Wt: 743.7 g/mol
InChI Key: MZPWTWYHBZEZSN-UHFFFAOYSA-N
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Description

[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate is a useful research compound. Its molecular formula is C32H41NO17S and its molecular weight is 743.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality [3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Synthesis and Pharmacological Properties : One study focused on the cyclization of certain thiosemicarbazides to form triazole and thiadiazole derivatives, exploring their pharmacological properties. This type of chemical reaction is relevant to the synthesis of complex molecules like the one you're interested in (Maliszewska-Guz et al., 2005).

  • Synthesis of Complex Molecules for Biological Activity : Another research involved the synthesis of methyl [6-(2-aminothiazol-4-yl)-3-oxo-l,4-benzoxazin-2yl]acetates, tested for COX-2/5-LOX inhibitory activity. Such synthetic approaches are crucial for creating molecules with potential biological activities (Reddy & Rao, 2008).

  • Applications in Medicinal Chemistry : A study on the hydrolytic transformation of certain phenyloxy(or sulfanyl)acetic acids under specific conditions provides insight into the manipulation of molecular structures for potential applications in medicinal chemistry (Rudyakova et al., 2006).

  • Anticancer Activity of Similar Compounds : Research on the synthesis of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and their evaluation for anticancer activity against various cancer cell lines might provide insights into the potential therapeutic uses of complex organic compounds (Bekircan et al., 2008).

  • Computational Study on Similar Compounds : A computational study was conducted on a compound with a similar complex structure, examining its role in the regulation of blood glucose levels, demonstrating the utility of computational methods in understanding the biological functions of complex molecules (Muthusamy & Krishnasamy, 2016).

  • Synthesis Techniques and Potential Applications : The synthesis and evaluation of the antioxidant activity of certain pyrimidinone derivatives shed light on the techniques used in synthesizing complex molecules and their potential applications in fields like antioxidant research (George et al., 2010).

properties

IUPAC Name

[3,4,5-triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41NO17S/c1-14(34)41-12-23-25(43-16(3)36)27(44-17(4)37)29(46-19(6)39)31(48-23)50-26-24(13-42-15(2)35)49-32(51-22-10-8-21(33)9-11-22)30(47-20(7)40)28(26)45-18(5)38/h8-11,23-32H,12-13,33H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPWTWYHBZEZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)SC3=CC=C(C=C3)N)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41NO17S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392673
Record name AC1MQW7G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

743.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate

CAS RN

60515-61-9
Record name AC1MQW7G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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